Cas no 456-55-3 ((Trifluoromethoxy)benzene)

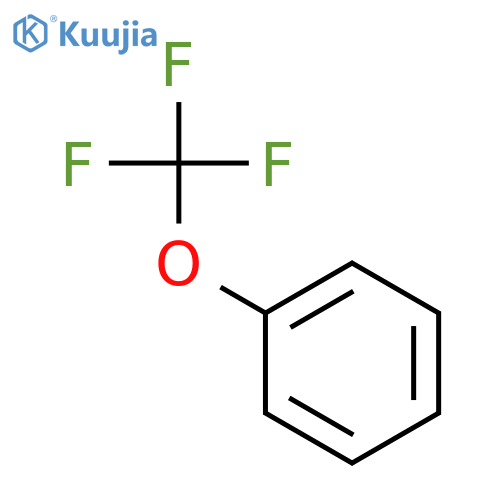

(Trifluoromethoxy)benzene structure

商品名:(Trifluoromethoxy)benzene

(Trifluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

-

- (Trifluoromethoxy)benzene

- phenyl trifluoromethyl ether

- Trifluoeomethoxybenzene

- trifluoroanisole

- trifluoromethoxybenzene

- Tritluluoromethoxybenzen

- α,α,α-Trifluoroanisole

- alpha,alpha,alpha-Trifluoroanisole

- NS00043599

- F0001-1239

- Q18631950

- (trifluoromethoxy)-benzene

- a,a,a-Trifluoroanisole

- trifluoromethoxy-benzene

- AC-13596

- T1617

- DTXSID4060028

- AM20040512

- CS-W010868

- MFCD00040832

- SCHEMBL168125

- CHEMBL4646410

- (Trifluoromethoxy)benzene, 99%

- EINECS 207-269-5

- FT-0605356

- A826869

- AKOS000121056

- Benzene, (trifluoromethoxy)-

- ZN7LB36Z85

- GQHWSLKNULCZGI-UHFFFAOYSA-

- trifluoromethyl phenyl ether

- InChI=1/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H

- 456-55-3

- W-106118

- PS-11743

- EN300-21764

- FT-0615712

- 1-(trifluoromethoxy)benzene

- D92493

- alpha,alpha,alpha-Trifluoroanisole; 1-(trifluoromethoxy)benzene

- DB-024355

- DB-024087

- p-trifluoromethoxybenzene

- 207-269-5

- FT64645

- DTXCID2040440

-

- MDL: MFCD00040832

- インチ: 1S/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H

- InChIKey: GQHWSLKNULCZGI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)OC(F)(F)F

- BRN: 2043132

計算された属性

- せいみつぶんしりょう: 162.02900

- どういたいしつりょう: 162.029

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 9.2A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: とうめいえき

- 密度みつど: 1.226 g/mL at 25 °C(lit.)

- ゆうかいてん: -49.9°C

- ふってん: 104°C

- フラッシュポイント: 華氏温度:53.6°f

摂氏度:12°c - 屈折率: n20/D 1.406(lit.)

- PSA: 9.23000

- LogP: 2.58520

- ようかいせい: 水に溶けない

- じょうきあつ: 41.3 mmHg ( 25 °C)

(Trifluoromethoxy)benzene セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225,H315,H319,H335

- 警告文: P210,P261,P305+P351+P338

- 危険物輸送番号:UN 1993 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-36/37/38

- セキュリティの説明: S16-S26-S36/37/39-S9-S33

-

危険物標識:

- 包装カテゴリ:II

- 危険レベル:3

- 危険レベル:3

- 包装等級:II

- リスク用語:R11; R36/37/38

- 包装グループ:II

- TSCA:T

- ちょぞうじょうけん:かねんりょういき

- セキュリティ用語:3

(Trifluoromethoxy)benzene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

(Trifluoromethoxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM342793-100g |

(Trifluoromethoxy)benzene |

456-55-3 | 95%+ | 100g |

$58 | 2022-06-11 | |

| Enamine | EN300-21764-0.25g |

(trifluoromethoxy)benzene |

456-55-3 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-21764-50.0g |

(trifluoromethoxy)benzene |

456-55-3 | 95.0% | 50.0g |

$50.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49630-25g |

(Trifluoromethoxy)benzene |

456-55-3 | 98% | 25g |

¥27.0 | 2023-09-06 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 337064-25G |

(Trifluoromethoxy)benzene |

456-55-3 | 25g |

¥601.58 | 2023-12-08 | ||

| Fluorochem | 003040-100g |

Trifluoromethoxy)benzene |

456-55-3 | 99% | 100g |

£14.00 | 2022-03-01 | |

| Life Chemicals | F0001-1239-0.5g |

(Trifluoromethoxy)benzene |

456-55-3 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002641-5g |

(Trifluoromethoxy)benzene |

456-55-3 | 99% | 5g |

¥26 | 2024-05-23 | |

| Enamine | EN300-21764-100.0g |

(trifluoromethoxy)benzene |

456-55-3 | 95.0% | 100.0g |

$67.0 | 2025-03-21 | |

| Life Chemicals | F0001-1239-5g |

(Trifluoromethoxy)benzene |

456-55-3 | 95%+ | 5g |

$60.0 | 2023-09-07 |

(Trifluoromethoxy)benzene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:456-55-3)三氟甲氧基苯

注文番号:LE1649343

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:456-55-3)Trifluoromethoxybenzene

注文番号:LE5176

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:47

価格 ($):discuss personally

(Trifluoromethoxy)benzene 関連文献

-

D. C. Pryde,N. A. Swain,P. A. Stupple,C. W. West,B. Marron,C. J. Markworth,D. Printzenhoff,Z. Lin,P. J. Cox,R. Suzuki,S. McMurray,G. J. Waldron,C. E. Payne,J. S. Warmus,M. L. Chapman Med. Chem. Commun. 2017 8 1255

-

Lingfei Wang,Jun Wei,Ranran Wu,Gang Cheng,Xinjin Li,Jinbo Hu,Yongzhou Hu,Rong Sheng Org. Chem. Front. 2017 4 214

-

Lingling Shan,Zhanhu Ma,Caiyun Ou,Yinxia Cai,Yuyang Ma,Yong Guo,Xiaoyu Ma,Chao Liu Org. Biomol. Chem. 2023 21 3789

-

Chao-Lai Tong,Xiu-Hua Xu,Feng-Ling Qing Org. Chem. Front. 2022 9 4435

-

Sumit Sharma,Radhika Anand,Pankaj Singh Cham,Sushil Raina,Ram. A. Vishwakarma,Parvinder Pal Singh RSC Adv. 2020 10 17085

456-55-3 ((Trifluoromethoxy)benzene) 関連製品

- 142738-94-1(1-methoxy-3-(trifluoromethoxy)benzene)

- 827-99-6(3-(Trifluoromethoxy)phenol)

- 4907-84-0(Prothixene hydrochloride)

- 828-27-3(4-(Trifluoromethoxy)phenol)

- 458-92-4((Difluoromethoxy)benzene)

- 710-18-9(4-(Trifluoromethoxy)anisole)

- 87789-47-7(4-(Difluoromethoxy)phenol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:456-55-3)(Trifluoromethoxy)benzene

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:456-55-3)(Trifluoromethoxy)benzene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ